molecular formula C23H19NO2 B14586755 1-(4-Methoxyphenyl)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one CAS No. 61305-13-3

1-(4-Methoxyphenyl)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one

Cat. No.: B14586755
CAS No.: 61305-13-3
M. Wt: 341.4 g/mol
InChI Key: AFESYCWMGVAWHZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 9-methyl-9H-carbazole-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: A class of compounds with similar structures and biological activities.

    Stilbenes: Compounds with a similar conjugated double bond system.

Uniqueness

1-(4-Methoxyphenyl)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one is unique due to the presence of both the methoxyphenyl and carbazole moieties, which may impart distinct chemical and biological properties compared to other chalcones.

Properties

CAS No.

61305-13-3

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(9-methylcarbazol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C23H19NO2/c1-24-21-6-4-3-5-19(21)20-13-7-16(15-22(20)24)8-14-23(25)17-9-11-18(26-2)12-10-17/h3-15H,1-2H3

InChI Key

AFESYCWMGVAWHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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